molecular formula C10H11Cl2NO2 B7905662 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride

Cat. No. B7905662
M. Wt: 248.10 g/mol
InChI Key: LJTGGXVTKHDGJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride is a useful research compound. Its molecular formula is C10H11Cl2NO2 and its molecular weight is 248.10 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride involves the conversion of 2,3,4,5-tetrahydro-1-benzoxepin-5-one to the desired product through a series of chemical reactions.

Starting Materials
2,3,4,5-tetrahydro-1-benzoxepin-5-one, Sodium hydride, Chlorine gas, Ammonium chloride, Hydrochloric acid, Sodium hydroxide, Ethanol, Wate

Reaction
Step 1: Dissolve 2,3,4,5-tetrahydro-1-benzoxepin-5-one in ethanol and add sodium hydride to the solution. Stir the mixture at room temperature for several hours to form the sodium salt of the compound., Step 2: Bubble chlorine gas through the solution to chlorinate the compound. The reaction should be monitored by TLC until complete., Step 3: Add ammonium chloride to the solution to quench any remaining chlorine gas. Filter the solution to remove any solids., Step 4: Acidify the solution with hydrochloric acid to protonate the amine group. Extract the product with ethyl acetate and wash the organic layer with water., Step 5: Basify the aqueous layer with sodium hydroxide and extract the product with ethyl acetate. Combine the organic layers and dry over magnesium sulfate., Step 6: Concentrate the solution and precipitate the product with hydrochloric acid in ethanol. Filter the product and dry under vacuum to obtain 4-Amino-7-chloro-2,3,4,5-tetrahydro-1-benzoxepin-5-one hydrochloride.

properties

IUPAC Name

4-amino-7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO2.ClH/c11-6-1-2-9-7(5-6)10(13)8(12)3-4-14-9;/h1-2,5,8H,3-4,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTGGXVTKHDGJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)Cl)C(=O)C1N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-7-chloro-3,4-dihydro-2H-1-benzoxepin-5-one;hydrochloride

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